maltodextrin

Sports Nutrition Clinical Hydration Beverage Formulation

Maltodextrin (DE 3–20) is a low-sweetness polysaccharide delivering high caloric density at low osmolality—enabling isotonic formulations at 15–18% w/v carbohydrate versus 6–8% for simple sugars. DE 10–15 grades achieve 72% encapsulation efficiency for polyphenols, surpassing gum arabic at lower cost. With 86% rapidly digestible starch (GI 85–105), it provides rapid glycemic response, making it ideal for clinical nutrition and sports recovery where rapid energy without sweetness is required. Procure by DE grade to match osmolality, sweetness, and digestibility targets.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B8084137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemaltodextrin
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11+,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-RRPPFORVSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltodextrin for Scientific and Industrial Procurement: DE-Governed Functional Differentiation from Simple Sugars and Glucose Syrups


Maltodextrin is a non-sweet, water-soluble polysaccharide mixture produced by the partial enzymatic or acid hydrolysis of starch, consisting of a polydisperse distribution of D-glucose oligomers and polymers linked primarily by α-(1→4) glycosidic bonds. It is defined by a Dextrose Equivalent (DE) value between 3 and 20, positioning it functionally below glucose syrups (DE > 20) and above dextrins (DE < 3) [1]. This DE parameter governs its molecular weight distribution, sweetness, osmolality, viscosity, hygroscopicity, and glass transition temperature, enabling targeted procurement by DE grade for specific formulation needs [2]. Unlike crystalline sucrose or monomeric glucose, maltodextrin delivers caloric density (approximately 4 kcal/g) at very low sweetness (2–10% of sucrose) with substantially reduced osmotic pressure per unit mass, making it a distinct tool in the formulator's carbohydrate portfolio [3].

Why Maltodextrin Cannot Be Replaced by Glucose, Sucrose, or Corn Syrup Solids Without Quantitative Performance Loss


Carbohydrates in the starch-hydrolysate spectrum are not functionally interchangeable. A glucose syrup with DE > 20 carries 5–10× higher osmolality per unit mass in solution, causing hypertonic stress in sports beverages at equivalent carbohydrate concentrations [1]. Sucrose introduces 10–50× the sweetness intensity of low-DE maltodextrin, disrupting the sensory profile of savory or neutral-carrier formulations [2]. Corn syrup solids, while superficially similar, exhibit higher hygroscopicity and lower glass transition temperatures, compromising powder flowability and shelf-life in dry blends [3]. Resistant dextrins, by contrast, are largely indigestible (80–85% indigestible fraction vs. maltodextrin's ~86% rapidly digestible starch [RDS]), fundamentally altering nutritional labeling and glycemic response [4]. These divergences—quantified below—mean that selecting the wrong in-class carbohydrate directly compromises osmolality targets, sweetness specifications, encapsulation efficiency, and digestibility profiles.

Quantitative Evidence Guide: Maltodextrin vs. Glucose, Sucrose, Gum Arabic, and Corn Starch Across Six Functional Dimensions


Osmolality Advantage: Maltodextrin Delivers 4.5–6× More Caloric Density Than Glucose at Isotonic Conditions

At body fluid osmolality (280–303 mOsm/kg), maltodextrin solutions achieve a caloric density of 0.9–1.2 calories/mL compared to only 0.2 calories/mL for glucose and fructose, and 0.4 calories/mL for sucrose [1]. Maltodextrin DP 3-9 exhibited an osmolality of 178 mOsmol/kg versus 1000 mOsmol/kg for glucose at equivalent carbohydrate loading—a 5.6× reduction in osmotic pressure [2]. Roquette's GLUCIDEX® range (DE 6–47) consistently produced lower osmotic pressure than both sucrose and glucose across concentrations of 5, 10, and 15 g/100g [3]. Maltodextrin reaches isotonicity at approximately 300 g/L, whereas simple sugars achieve isotonicity at only ~52 g/L—a 5.8× advantage in carbohydrate-carrying capacity at iso-osmotic conditions [4].

Sports Nutrition Clinical Hydration Beverage Formulation

Sweetness Modulation: Low-DE Maltodextrin Provides 2–10% of Sucrose Sweetness for Neutral-Carrier Applications

Maltodextrins are practically nonsweet, exhibiting only 2–4% of the sweetness of table sugar (sucrose), while higher-DE grades (DE 15–20) reach approximately 5–10% of sucrose sweetness [1]. Roquette's GLUCIDEX® 19ND organic maltodextrin scores only 2 on a 10-point sweetness scale where sucrose = 10 [2]. By contrast, dextrose (glucose) delivers 70–80% of sucrose sweetness, and corn syrup solids contribute moderate-to-high sweetness depending on DE [3]. Maltodextrin DP 3-9 demonstrated a relative sweetness degree of 6.15–7.20 compared to glucose at 57.00–61.00—a 10–11× reduction in perceived sweetness [4].

Flavor Encapsulation Low-Sugar Formulation Nutraceutical Carriers

Glass Transition Temperature: Maltodextrin Exhibits Tg ~162°C vs. Sucrose, Enabling Superior Spray-Drying Yield and Storage Stability

Maltodextrin (DE 10–13) exhibits a glass transition temperature (Tg) of approximately 162 °C in the dry state, substantially higher than that of sucrose [1]. In freeze-dried strawberry puree, maltodextrin-containing matrices presented significantly higher Tg values compared to sucrose-containing formulations, correlating with improved physical stability and reduced stickiness during processing [2]. At equivalent water content (c = 0.05 w/w), maltodextrin exhibited Tg of approximately −11.7 °C versus −34.2 °C for sucrose—a >22 °C differential [3]. Maltodextrin's higher Tg was shown to impede sucrose crystallization in starch jelly formulations by reducing molecular mobility, directly extending product shelf-life [4]. Among maltodextrin grades, Tg decreases with increasing DE; the highest Tg values were recorded for DE 6 maltodextrin from distarch phosphate [5].

Spray Drying Encapsulation Powder Stability

Encapsulation Efficiency: Maltodextrin Achieves 72% Encapsulation Efficiency vs. Gum Arabic (61%) and Waxy Starch (37%) for Polyphenol Preservation

In freeze-dried encapsulation of pomegranate peel extract, maltodextrin (10% wall material) achieved 72% encapsulation efficiency—significantly higher than gum arabic at 61% and waxy starch at 37% (p < 0.05) [1]. In spray-dried lemongrass essential oil, maltodextrin DE 10 demonstrated oil loading comparable to gum arabic, whereas maltodextrin DE 20 reduced encapsulated oil content and drying efficiency due to particle adherence to the spray-dryer chamber walls [2]. Partial replacement of gum arabic by maltodextrin DE 20 resulted in higher wetting times but also offered a viable lower-cost alternative to gum arabic [3]. Binary and ternary blends of maltodextrin with gum arabic and modified starch showed that higher maltodextrin proportions increased process yield, though modified starch and gum arabic favored higher encapsulation efficiency and curcumin retention [4].

Microencapsulation Nutraceutical Delivery Spray Drying

Digestibility Profile: Maltodextrin Contains 86% Rapidly Digestible Starch vs. 24–40% in Corn Starches, Enabling Rapid Glycemic Response for Sports Recovery

Using the Englyst in vitro starch digestibility assay, maltodextrin was characterized as containing 86% rapidly digestible starch (RDS) with only 12% resistant starch (RS), compared to whole-grain cornstarch (24% RDS, 66% RS), high-amylose corn (40% RDS, 48% RS), and regular cornstarch (27% RDS, 39% RS) [1]. At 30 minutes post-consumption, food intake was significantly reduced only by maltodextrin (P < 0.05), and the premeal blood glucose concentration was highest after maltodextrin treatment (P < 0.0001), confirming its rapid digestion and absorption kinetics [2]. Resistant maltodextrins (RMDs) from tuber starches, by comparison, contain 80–85% indigestible components, making them functionally distinct as dietary fiber rather than rapidly available carbohydrate energy sources [3]. Maltodextrin's glycemic index ranges from 85–105 (comparable to or exceeding glucose at GI = 100), consistent with its high RDS content [4].

Sports Nutrition Glycemic Response Clinical Nutrition

Viscosity Control via DE Grade Selection: Intrinsic Viscosity Inversely Correlates with DE, Enabling Tunable Rheology from DE 5 to DE 20

Intrinsic viscosity of maltodextrins decreases linearly with increasing DE value, driven by the reduction in average molecular weight [1]. Maltodextrins in the DE 0.5–10 range behave as randomly coiled macromolecules in solution (Mark-Houwink exponent a = 0.53), while those in the DE 10–20 range adopt a stretched molecular conformation (a = 1.0), producing fundamentally different rheological behavior [2]. DE 5 maltodextrins form clear solutions only up to 15% concentration at room temperature and develop significant viscosity at 20–40% concentration, whereas DE 15–20 grades remain low-viscosity even at high solids loading—enabling higher feed concentrations in spray drying and improved process economics [3]. Maltodextrin (DE 15–20) was shown to increase both Tg and viscosity in starch jelly formulations, thereby impeding sucrose crystallization by reducing molecular mobility, whereas allulose produced less viscous gels [4]. Melt viscosity of maltodextrins decreases with increasing DE regardless of plasticizer type (water, sorbitol, or glycerin) [5].

Food Rheology Spray Drying Texture Engineering

Evidence-Backed Application Scenarios: Where Maltodextrin's Quantified Differentiation Drives Procurement Decisions


Isotonic Sports Beverages Requiring >6% Carbohydrate Loading Without Gastric Distress

Formulators targeting carbohydrate concentrations of 6–8% w/v in isotonic beverages (260–330 mOsm/kg) face a hard physicochemical limit with simple sugars: glucose and fructose become hypertonic above ~6% w/v, while sucrose reaches its isotonic ceiling at ~7–8% w/v. Maltodextrin (DE 6–12), by contrast, remains isotonic at concentrations up to 15–18% w/v, delivering 0.9–1.2 calories/mL versus 0.2–0.4 calories/mL for simple sugars at body fluid osmolality [1]. This 4.5–6× caloric density advantage, validated by Roquette's osmometry data showing lower osmotic pressure for all GLUCIDEX® grades (DE 6–47) compared to glucose and sucrose [2], makes low-DE maltodextrin the only viable single-carbohydrate source for high-energy isotonic formulations. MALTRIN® maltodextrin from Grain Processing Corporation is specifically marketed for this application, emphasizing low osmolality energy delivery [3].

Spray-Dried Encapsulation of Oxidatively Sensitive Bioactives (Flavors, Oils, Polyphenols)

Maltodextrin DE 10 achieves oil loading comparable to gum arabic in spray-dried lemongrass essential oil while offering significant cost advantages [1]. Its higher Tg (~162 °C dry) compared to sucrose prevents particle stickiness and improves process yield [2]. Maltodextrin's 72% encapsulation efficiency for polyphenols surpasses gum arabic (61%) and waxy starch (37%) [3]. For procurement, this evidence supports selecting maltodextrin DE 10–15 as the primary wall material or as a partial (50–75%) replacement for gum arabic in spray-drying operations, balancing encapsulation performance with raw material cost. Higher proportions of maltodextrin in ternary blends with modified starch and gum arabic increase process yield, though formulations targeting maximum curcumin or polyphenol retention should retain some gum arabic or modified starch [4].

Low-Sweetness Bulking Agents and Carriers for High-Intensity Sweeteners and Savory Dry Mixes

Products requiring caloric density without perceptible sweetness—such as savory soup mixes, protein powders, and carrier systems for high-intensity sweeteners like sucralose or stevia—benefit from maltodextrin's sweetness profile of 2–10% relative to sucrose [1]. This is in stark contrast to dextrose (70–80% of sucrose sweetness) and corn syrup solids (moderate-to-high sweetness). Maltodextrin DP 3-9 exhibits a relative sweetness of only 6.15–7.20 compared to glucose at 57.00–61.00, representing a ~10× reduction [2]. Procurement teams can specify DE 5–10 maltodextrin for maximum bulking with minimum sweetness, or DE 15–20 for applications where slight sweetness is acceptable in exchange for faster dissolution. Roquette's GLUCIDEX® 19ND scores only 2/10 on a sweetness scale where sucrose = 10, providing a validated benchmark for neutral-taste formulations [3].

Rapid-Energy Clinical and Sports Recovery Formulations Requiring High Glycemic Response

Clinical nutrition products for patients requiring rapid energy delivery and sports recovery formulations targeting immediate glycogen replenishment benefit from maltodextrin's 86% RDS content—3.6× higher than regular cornstarch (24% RDS) and 2.2× higher than high-amylose corn (40% RDS) [1]. This extreme digestibility, combined with a glycemic index of 85–105 (at or above glucose at GI = 100) [2], ensures rapid blood glucose elevation. At 30 minutes post-ingestion, maltodextrin uniquely reduced food intake (P < 0.05) among tested starches, confirming its rapid satiety-signaling and absorption [3]. For procurement, this evidence supports selecting maltodextrin over slower-digesting starch products (e.g., waxy maize, pea starch) when rapid glycemic response is the design objective, while also distinguishing it from resistant maltodextrins (80–85% indigestible) intended for fiber enrichment [4].

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